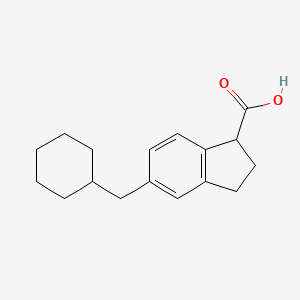
5-(Cyclohexylmethyl)-2,3-dihydro-1H-indene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Cyclohexylmethyl)-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure This compound is characterized by the presence of a cyclohexylmethyl group attached to a dihydroindene carboxylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexylmethyl)-2,3-dihydro-1H-indene-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclohexylmethyl bromide with 2,3-dihydro-1H-indene-1-carboxylic acid in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Cyclohexylmethyl)-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the cyclohexylmethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Cyclohexylmethyl)-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(Cyclohexylmethyl)-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: A related compound with a cyclohexyl group attached to an amine.
Cyclohexanecarboxylic acid: Similar in structure but lacks the indene moiety.
Cyclohexylmethyl ketone: Contains a cyclohexylmethyl group attached to a ketone.
Uniqueness
5-(Cyclohexylmethyl)-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to the presence of both the cyclohexylmethyl and dihydroindene carboxylic acid groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
70780-19-7 |
|---|---|
Formule moléculaire |
C17H22O2 |
Poids moléculaire |
258.35 g/mol |
Nom IUPAC |
5-(cyclohexylmethyl)-2,3-dihydro-1H-indene-1-carboxylic acid |
InChI |
InChI=1S/C17H22O2/c18-17(19)16-9-7-14-11-13(6-8-15(14)16)10-12-4-2-1-3-5-12/h6,8,11-12,16H,1-5,7,9-10H2,(H,18,19) |
Clé InChI |
KMLGVCIZCVYBHG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CC2=CC3=C(C=C2)C(CC3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


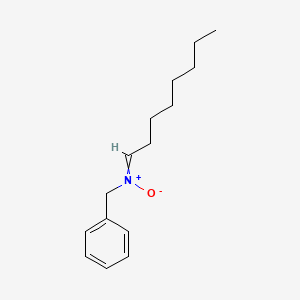
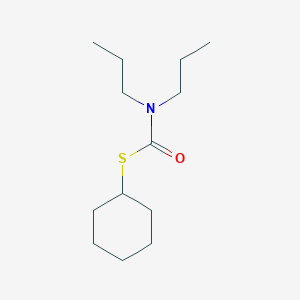
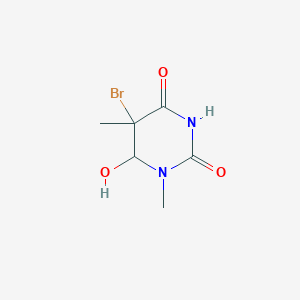
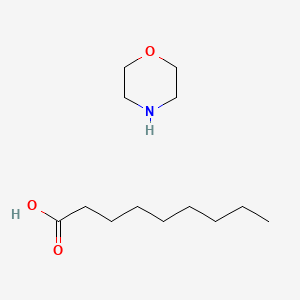
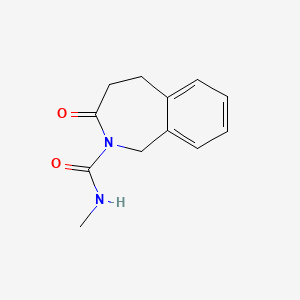
![3-[(4-{[(2,4-Diaminoquinazolin-6-yl)methyl]amino}benzoyl)amino]pentanedioic acid](/img/structure/B14465370.png)
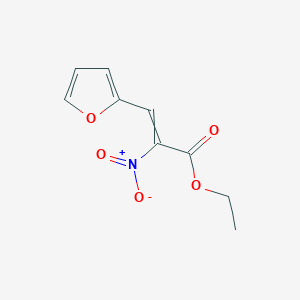
![N-[6-[(3-acetyl-3,5,12-trihydroxy-6,11-dioxo-10-phenylmethoxy-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B14465395.png)

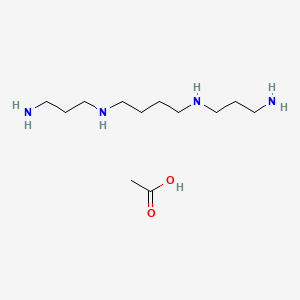
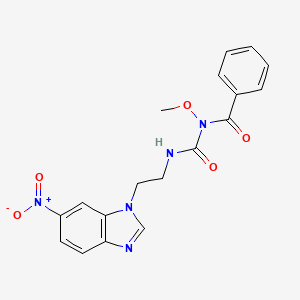
![Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene-](/img/structure/B14465430.png)
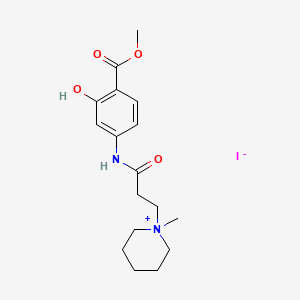
![1,1'-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene]](/img/structure/B14465443.png)
